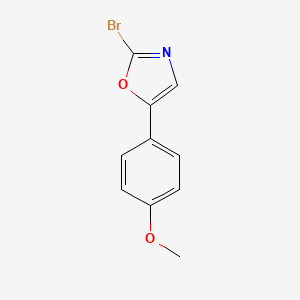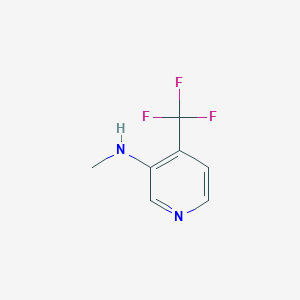
N-methyl-4-(trifluoromethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-(trifluoromethyl)pyridin-3-amine is a fascinating organic compound with a trifluoromethyl (CF₃) group attached to a pyridine ring. The trifluoromethyl group imparts unique properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of 4-(trifluoromethyl)pyridine with methylamine in the presence of a suitable base.
- Another method utilizes N-methylpyridin-3-amine as a starting material, followed by trifluoromethylation using a CF₃ source.
Reaction Conditions:
- The reactions typically occur under mild conditions, often at room temperature.
- Catalysts such as bases (e.g., potassium carbonate) or Lewis acids (e.g., BF₃·Et₂O) facilitate the reactions.
Industrial Production:
- While industrial-scale production details are proprietary, pharmaceutical and agrochemical companies employ efficient processes to synthesize this compound.
Chemical Reactions Analysis
N-methyl-4-(trifluoromethyl)pyridin-3-amine participates in various reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, replacing the N-methyl group.
Oxidation/Reduction: The trifluoromethyl group influences redox behavior.
Common Reagents: Bases, nucleophiles, and oxidants.
Major Products: Diverse derivatives, including amides, esters, and heterocycles.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the trifluoromethyl group’s bioisosteric properties.
Agrochemicals: It contributes to the development of novel pesticides and herbicides.
Materials Science: The compound finds applications in OLEDs and other electronic materials.
Mechanism of Action
- The exact mechanism depends on the specific application.
- In drug design, the trifluoromethyl group enhances lipophilicity, metabolic stability, and receptor binding.
Comparison with Similar Compounds
Similar Compounds: Other trifluoromethyl-substituted pyridines and amines.
Uniqueness: N-methyl-4-(trifluoromethyl)pyridin-3-amine’s distinct properties set it apart.
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-4-12-3-2-5(6)7(8,9)10/h2-4,11H,1H3 |
InChI Key |
XZCXJZPMTGHNQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





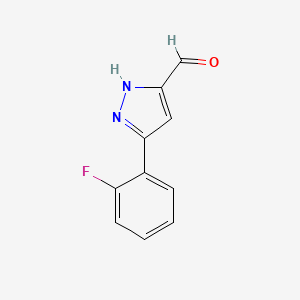


![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

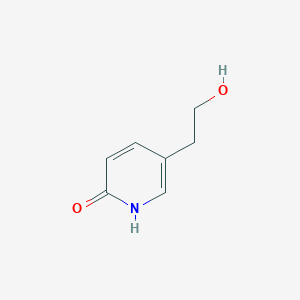
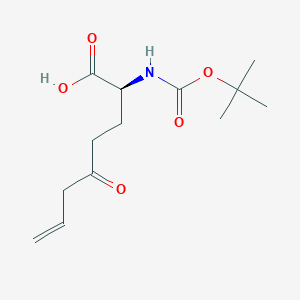
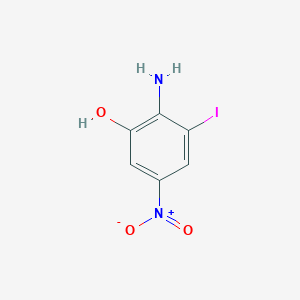
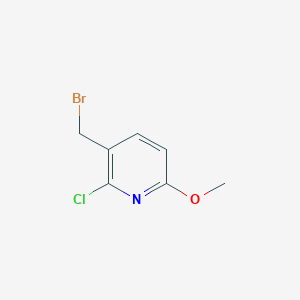
![10-Methyl-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B12962857.png)
